N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-5-6-17(2)23(14-16)31(27,28)25-20-10-7-18-4-3-13-26(22(18)15-20)32(29,30)21-11-8-19(24)9-12-21/h5-12,14-15,25H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDKAGSNQUNYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a tetrahydroquinoline moiety and a sulfonamide functional group. Understanding its biological activity is crucial for evaluating its efficacy and safety in potential therapeutic contexts.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 348.42 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Several studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. In vitro assays have shown that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may exhibit anticancer effects through apoptosis induction in various cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.
Case Studies
Several case studies have highlighted the biological activity of similar sulfonamide compounds:
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of sulfonamide derivatives against multidrug-resistant bacterial strains. The results indicated that compounds with similar structures to this compound displayed enhanced antibacterial properties compared to traditional antibiotics.
- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage. Histological analysis confirmed decreased infiltration of inflammatory cells.
- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis through caspase activation pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a tetrahydroquinoline core substituted with a sulfonamide group and a fluorobenzene moiety. The molecular formula is , indicating the presence of functional groups that enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of tetrahydroquinoline exhibit selective cytotoxicity against various cancer cell lines. For instance, one study demonstrated that modifications to the tetrahydroquinoline structure could enhance its efficacy against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Treatment of Autoimmune Diseases
The compound has also been investigated for its role in treating autoimmune diseases. A notable study identified a related tetrahydroquinoline derivative as a promising candidate for managing Th17-mediated autoimmune conditions. The research indicated that the compound modulates immune responses effectively, suggesting potential applications in therapies for diseases such as rheumatoid arthritis .
Antimicrobial Properties
Emerging data suggest that sulfonamide derivatives possess antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. Studies are ongoing to evaluate the effectiveness of this specific compound against resistant bacterial strains.
Case Studies and Research Findings
Preparation Methods
Cyclization Approaches
The tetrahydroquinoline scaffold is typically synthesized via Bischler-Napieralski cyclization or hydrogenation of quinoline derivatives . For example, 7-nitro-1,2,3,4-tetrahydroquinoline can be reduced to 7-amino-1,2,3,4-tetrahydroquinoline using catalytic hydrogenation (Pd/C, H₂, 60 psi).
Key reaction conditions :
Sulfonylation Strategies
First Sulfonylation: 4-Fluorobenzenesulfonyl Group Introduction
Intermediate A is synthesized by reacting 7-amino-1,2,3,4-tetrahydroquinoline with 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:
Procedure :
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Dissolve 7-amino-1,2,3,4-tetrahydroquinoline (1 equiv) in anhydrous dichloromethane (DCM).
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Add 4-fluorobenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
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Stir for 12 h at room temperature.
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Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography.
Optimization data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base (Et₃N vs. Pyridine) | Pyridine (1.5 equiv) | Yield ↑ 15% |
| Solvent (DCM vs. THF) | DCM | Purity ↑ 20% |
| Reaction Time | 12 h | Optimal |
Second Sulfonylation: 2,5-Dimethylbenzenesulfonamide Installation
The second sulfonylation employs 2,5-dimethylbenzenesulfonyl chloride under modified conditions to avoid over-sulfonylation:
Procedure :
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Dissolve Intermediate A (1 equiv) in dry THF.
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Add 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv) and DMAP (0.1 equiv).
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Reflux for 6 h under N₂.
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Concentrate and purify via recrystallization (EtOAc/hexane).
Critical factors :
-
DMAP accelerates the reaction by activating the sulfonyl chloride.
-
Excess sulfonyl chloride (>1.2 equiv) leads to di-sulfonylated byproducts.
Alternative Routes and Comparative Analysis
One-Pot Sequential Sulfonylation
A patent-derived method employs a one-pot strategy using dual-phase catalysis :
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Fluorobenzenesulfonyl chloride | K₂CO₃, DCM, 0°C → RT | Intermediate A |
| 2 | 2,5-Dimethylbenzenesulfonyl chloride | TBAB, 50°C, 8 h | Target compound |
Advantages :
Disadvantages :
-
Requires strict stoichiometric control
Solid-Phase Synthesis
A resin-bound approach (Wang resin) was reported for parallel synthesis:
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Immobilize 7-amino-1,2,3,4-tetrahydroquinoline on Wang resin via carbamate linkage.
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Perform sulfonylation with 4-fluorobenzenesulfonyl chloride (DIPEA, DMF).
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Cleave with TFA/H₂O (95:5) to yield Intermediate A.
-
React with 2,5-dimethylbenzenesulfonyl chloride in solution phase.
Yield : 65% (over 3 steps)
Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.82 (d, J = 8.4 Hz, 2H, ArH)
-
δ 7.45 (d, J = 8.0 Hz, 2H, ArH)
-
δ 6.95 (s, 1H, NH)
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δ 2.80–3.10 (m, 4H, tetrahydroquinoline CH₂)
HRMS (ESI+) :
Purity Assessment
HPLC conditions :
-
Column: C18, 5 μm, 4.6 × 150 mm
-
Mobile phase: MeCN/H₂O (70:30)
-
Flow rate: 1.0 mL/min
-
Retention time: 8.2 min
Challenges and Optimization Opportunities
-
Regioselectivity in Sulfonylation :
-
Byproduct Formation :
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Di-sulfonylated species (up to 12% yield) require silica gel chromatography for removal.
-
-
Solvent Selection :
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale (10 kg) |
|---|---|---|
| Reaction Volume | 500 mL | 1000 L |
| Catalyst Loading | 0.1 equiv DMAP | 0.05 equiv DMAP |
| Purification | Column Chromatography | Crystallization (EtOAc) |
| Cycle Time | 24 h | 48 h |
| Overall Yield | 70% | 63% |
Q & A
Q. What are the optimal synthetic routes for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide?
The synthesis typically involves multi-step reactions:
- Sulfonylation : Introduce the 4-fluorobenzenesulfonyl group to the tetrahydroquinoline core via nucleophilic substitution under basic conditions (e.g., using pyridine or triethylamine as a base) .
- Amide/Sulfonamide Coupling : React the intermediate with 2,5-dimethylbenzenesulfonamide using coupling agents like EDC/HOBt or DCC .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Q. How can the compound’s structure be confirmed using spectroscopic methods?
- NMR Spectroscopy : H and C NMR analyze proton environments and carbon frameworks, with characteristic peaks for sulfonamide (-SONH-) and fluorophenyl groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. What methodologies assess solubility and stability under physiological conditions?
- HPLC-UV : Quantifies solubility in buffers (e.g., PBS at pH 7.4) .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predicts passive diffusion across lipid biliers .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .
Q. Which assays are suitable for initial biological activity screening?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting carbonic anhydrase or kinases .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
- Catalyst Screening : Use DMAP or NaH to enhance nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Orthogonal Assays : Cross-validate results using SPR (binding affinity) and cellular thermal shift assays (target engagement) .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity .
- Dose-Response Curves : Ensure linearity across concentrations to rule out assay-specific artifacts .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Analog Synthesis : Replace the 4-fluorobenzenesulfonyl group with chloro or methyl variants to assess potency .
- Pharmacophore Modeling : Tools like Schrödinger’s Phase map electrostatic/hydrophobic interactions driving activity .
- Free-Wilson Analysis : Quantifies contributions of substituents to biological activity .
Q. What computational approaches predict the compound’s biological targets?
- Molecular Docking : AutoDock Vina or Glide screens against protein databases (e.g., PDB) to prioritize targets like kinases or proteases .
- QSAR Modeling : Relates physicochemical properties (logP, polar surface area) to activity using Random Forest or SVM algorithms .
Q. How is pharmacokinetic profiling conducted in preclinical research?
- Microsomal Stability Assays : Incubate with liver microsomes to measure metabolic half-life .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction .
- Caco-2 Permeability : Assess intestinal absorption potential .
Q. What experimental strategies identify the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
